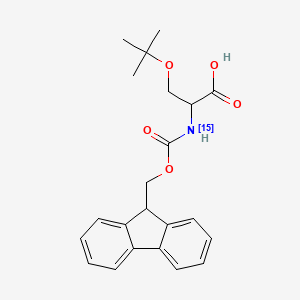

Fmoc-Ser(tBu)-OH-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H25NO5 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/i23+1 |

InChI Key |

REITVGIIZHFVGU-VSBQSISVSA-N |

Isomeric SMILES |

CC(C)(C)OCC(C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Fmoc-Ser(tBu)-OH-15N Molecular Weight Determination

This technical guide provides a comprehensive overview of the molecular weight of Fmoc-Ser(tBu)-OH-15N, a crucial isotopically labeled amino acid derivative in peptide synthesis and related research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with its unlabeled counterpart and a thorough experimental protocol for molecular weight verification.

Data Presentation: Molecular Weights

The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), results in a predictable mass shift in the Fmoc-Ser(tBu)-OH molecule. The quantitative data for both the unlabeled and the ¹⁵N-labeled compound are summarized in the table below for direct comparison.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Fmoc-Ser(tBu)-OH | C₂₂H₂₅NO₅ | 383.44[1][2][3][4] |

| Fmoc-Ser(tBu)-OH-¹⁵N | C₂₂H₂₅¹⁵NO₅ | 384.43[5] |

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for the precise molecular weight determination of thermally labile and non-volatile molecules like Fmoc-amino acid derivatives.[3][6] This method minimizes fragmentation, providing a clear molecular ion peak.

1. Sample Preparation:

-

Solvent Selection: Prepare a stock solution of the sample (Fmoc-Ser(tBu)-OH or Fmoc-Ser(tBu)-OH-¹⁵N) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.

-

Concentration: The typical concentration for analysis is in the low micromolar range (e.g., 1-10 µM).

-

Purification: For accurate mass determination, it is crucial that the sample is of high purity.[3] If necessary, purify the sample using techniques like High-Performance Liquid Chromatography (HPLC) prior to MS analysis.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, is recommended for accurate mass measurement.

-

Ionization Mode: Operate the ESI source in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Capillary Voltage: Apply a high voltage (typically 2-5 kV) to the capillary needle to generate a fine spray of charged droplets.

-

Drying Gas: Use a heated nitrogen gas flow to assist in the desolvation of the droplets.

-

Mass Range: Set the mass analyzer to scan a mass-to-charge (m/z) range that encompasses the expected molecular ion peaks.

3. Data Acquisition and Analysis:

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Spectrum Acquisition: Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺. For Fmoc-Ser(tBu)-OH, this will be at an m/z of approximately 384.45, and for Fmoc-Ser(tBu)-OH-¹⁵N, at approximately 385.44.

-

The molecular weight (M) is calculated by subtracting the mass of a proton (approximately 1.0078 u) from the observed m/z of the [M+H]⁺ ion.

-

For isotopically labeled compounds, the mass shift corresponding to the incorporated isotope should be clearly observable.[7]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the molecular weight of Fmoc-Ser(tBu)-OH-¹⁵N.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. asdlib.org [asdlib.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. TMPL - Education [uab.edu]

- 5. How to Determine the Molecular Weight and Amino Acid Residues of a Protein? Is Experimental Detection Necessary? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

Fmoc-Ser(tBu)-OH-15N: A Technical Guide to Structure, Synthesis, and Application in Elucidating Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 15N-labeled, protected amino acid Fmoc-Ser(tBu)-OH-15N, covering its chemical structure, a detailed synthetic pathway, and its application in modern biochemical research, particularly in the study of protein phosphorylation and cellular signaling pathways using Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-serine, specifically labeled with the stable isotope nitrogen-15. It is chemically protected at two key functional groups to allow for its use in solid-phase peptide synthesis (SPPS). The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The hydroxyl group of the serine side chain is protected by a tert-butyl (tBu) group, which is acid-labile. This orthogonal protection scheme is fundamental to modern peptide chemistry.

The incorporation of the 15N isotope at the alpha-amino position provides a specific nuclear spin probe for NMR spectroscopy, enabling detailed structural and dynamic studies of peptides and proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₂H₂₅¹⁵NO₅ |

| Molecular Weight | 384.43 g/mol |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98 atom % 15N |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) |

| Storage | 2-8°C[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available 15N-labeled L-serine. The following protocol is a representative procedure based on established organic chemistry principles and patent literature.

Overall Synthetic Scheme

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of L-Serine-15N methyl ester hydrochloride

-

Suspend L-Serine-15N (1.0 eq) in anhydrous methanol (10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain a white solid.

-

Triturate the solid with diethyl ether, filter, and dry under vacuum to yield L-Serine-15N methyl ester hydrochloride.

Step 2: Synthesis of O-tert-butyl-L-serine-15N methyl ester

-

Suspend L-Serine-15N methyl ester hydrochloride (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) in anhydrous dioxane (10 volumes) in a pressure vessel.

-

Cool the mixture to -10°C.

-

Carefully condense isobutylene (5-10 eq) into the reaction vessel.

-

Seal the vessel and allow it to warm to room temperature. Stir for 48-72 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully vent the excess isobutylene in a fume hood.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of O-tert-butyl-L-serine-15N (Saponification)

-

Dissolve O-tert-butyl-L-serine-15N methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add an aqueous solution of sodium hydroxide (1.1 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the ester starting material is consumed.

-

Neutralize the reaction mixture to approximately pH 7 with a dilute aqueous HCl solution.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

The resulting aqueous solution of O-tert-butyl-L-serine-15N can be used directly in the next step or lyophilized to obtain a solid.

Step 4: Synthesis of this compound (Fmoc Protection)

-

Dissolve O-tert-butyl-L-serine-15N (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in acetone or dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with a dilute aqueous HCl solution, which will precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to yield this compound as a white solid.

Characterization Data (Expected)

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the fluorenyl, tert-butyl, and serine backbone protons. The signal for the amide proton will be a doublet due to coupling with the 15N nucleus. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 383.4 or [M+H]⁺ at m/z 385.4, confirming the incorporation of one 15N atom. |

| Purity (HPLC) | ≥98% |

Application in Studying Protein Phosphorylation by NMR

The primary application of this compound is in the synthesis of peptides and proteins for structural and functional studies using NMR spectroscopy. The site-specific incorporation of a 15N-labeled serine residue allows researchers to probe the local environment and dynamics of that specific residue within a larger biomolecule. This is particularly powerful for studying post-translational modifications like phosphorylation.

Case Study: Investigating the p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53 and targets it for degradation. Phosphorylation of p53, particularly at Serine 15 (Ser15), is a key event in the cellular response to DNA damage and is thought to disrupt the p53-MDM2 interaction, leading to p53 stabilization and activation.[2][3]

By incorporating this compound at the position corresponding to Ser15 in a synthetic p53 N-terminal peptide, researchers can use NMR to directly observe the structural and dynamic changes that occur upon phosphorylation.

Experimental Workflow

Caption: Experimental workflow for studying p53 phosphorylation by NMR.

Detailed Steps of the Workflow:

-

Peptide Synthesis: A peptide corresponding to the N-terminal region of p53 is synthesized using standard Fmoc-based SPPS. This compound is incorporated at the desired position (Ser15).

-

Purification: The synthesized peptide is cleaved from the resin, and all protecting groups are removed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Preparation: The purified 15N-labeled p53 peptide is divided into two samples. One sample is subjected to in vitro phosphorylation using a relevant kinase, such as ATM (Ataxia-Telangiectasia Mutated).

-

NMR Analysis: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are acquired for both the unphosphorylated and phosphorylated peptides. The HSQC spectrum provides a fingerprint of the amide groups, with each peak corresponding to a specific amino acid residue. The peak for the 15N-labeled serine will be readily identifiable.

-

NMR Titration: The interaction with MDM2 is monitored by adding increasing amounts of unlabeled MDM2 to the 15N-labeled p53 peptide samples (both phosphorylated and unphosphorylated) and recording ¹H-¹⁵N HSQC spectra at each titration point.

-

Data Analysis: Changes in the chemical shifts and intensities of the NMR peaks upon phosphorylation and upon addition of MDM2 are analyzed. This "chemical shift perturbation" analysis reveals which residues are affected by these events.

-

Interpretation: By comparing the NMR data for the phosphorylated and unphosphorylated peptides, with and without MDM2, researchers can gain insights into the conformational changes induced by phosphorylation and how these changes affect the binding interface with MDM2.

p53 Activation Signaling Pathway

Caption: Simplified p53 activation pathway upon DNA damage.

This technical guide provides a foundational understanding of this compound, from its synthesis to its powerful application in elucidating complex biological processes. The ability to site-specifically label proteins with stable isotopes is an invaluable tool for researchers in the fields of chemical biology, structural biology, and drug discovery.

References

A Technical Guide to 15N Labeled Fmoc-Serine in Peptide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern peptide research, enabling precise and quantitative analysis of peptide and protein dynamics, structure, and function. Among the various isotopes utilized, ¹⁵N has proven to be particularly valuable. This technical guide focuses on the application of ¹⁵N labeled Fmoc-serine (Fmoc-L-[¹⁵N]-Ser) in peptide research, providing an in-depth overview of its synthesis, incorporation into peptides, and its utility in quantitative proteomics and the study of cellular signaling.

Fmoc-L-[¹⁵N]-Serine, with a ¹⁵N isotope incorporated at the alpha-amino group, serves as a powerful probe in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for the differentiation between isotopically labeled and unlabeled peptides, facilitating accurate quantification and detailed structural analysis. This guide will provide detailed experimental protocols, present quantitative data in a clear format, and visualize complex biological and experimental workflows.

Properties of ¹⁵N Labeled Fmoc-Serine

The introduction of a ¹⁵N isotope into Fmoc-serine results in a predictable mass shift, which is the foundation of its application in quantitative mass spectrometry. The most commonly used form is Fmoc-Ser(tBu)-OH-¹⁵N, where the serine side-chain hydroxyl group is protected with a tert-butyl group.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₅¹⁵NO₅ | --INVALID-LINK-- |

| Molecular Weight | 384.43 g/mol | --INVALID-LINK-- |

| Isotopic Purity | ≥98 atom % ¹⁵N | --INVALID-LINK-- |

| Mass Shift (M+1) | +1 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Serine Containing Peptide

This protocol outlines the manual Fmoc solid-phase synthesis of a model peptide, Ac-Tyr-¹⁵Ser-Gly-Phe-Leu-NH₂, incorporating ¹⁵N-labeled serine.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-Tyr(tBu)-OH, Fmoc-L-[¹⁵N]Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Iterative Process):

-

For each amino acid, pre-activate by dissolving the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, using Fmoc-L-[¹⁵N]Ser(tBu)-OH at the desired position.

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

-

Wash the resin with DMF (5 times) and DCM (5 times), and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Analyze the purified peptide by mass spectrometry to confirm the correct mass, including the +1 Da shift due to the ¹⁵N label.

-

Quantitative Analysis of a ¹⁵N-Labeled Peptide by Mass Spectrometry

This protocol describes a general workflow for the relative quantification of a peptide of interest using a ¹⁵N-labeled internal standard.

Procedure:

-

Sample Preparation:

-

Synthesize the ¹⁵N-labeled version of the target peptide to be used as an internal standard.

-

Accurately determine the concentration of the ¹⁵N-labeled peptide standard.

-

Spike a known amount of the ¹⁵N-labeled peptide standard into the biological or experimental sample containing the unlabeled (¹⁴N) target peptide.

-

-

LC-MS/MS Analysis:

-

Analyze the mixed sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Develop a method that ensures good chromatographic separation of the peptide of interest.

-

-

Data Analysis:

-

Extract the ion chromatograms for both the ¹⁴N (light) and ¹⁵N (heavy) versions of the peptide.

-

Calculate the peak area or intensity for both the light and heavy peptide signals.

-

Determine the ratio of the light to heavy peak areas.

-

Calculate the concentration of the endogenous peptide in the original sample based on the known concentration of the spiked-in ¹⁵N-labeled standard and the measured light-to-heavy ratio.

-

Applications in Peptide Research

Quantitative Proteomics

A primary application of ¹⁵N labeled Fmoc-serine is in quantitative proteomics, where it is used to synthesize internal standards for the absolute or relative quantification of proteins and their post-translational modifications (PTMs).[2][3] The co-elution of the chemically identical light and heavy peptides during LC-MS analysis allows for accurate quantification by minimizing experimental variability.

Table 1: Example Quantitative Mass Spectrometry Data for a ¹⁵N-Serine Labeled Peptide

| Peptide Sequence | Isotope | Monoisotopic Mass (Da) | Measured Mass (Da) | Mass Difference (Da) |

| Ac-YS GF-NH₂ | ¹⁴N | 528.22 | 528.23 | - |

| Ac-Y¹⁵S GF-NH₂ | ¹⁵N | 529.22 | 529.23 | +1.00 |

Studying Serine Phosphorylation in Signaling Pathways

Serine phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction.[4] Synthetic peptides containing ¹⁵N-labeled phosphoserine can be used as standards to quantify the extent of phosphorylation at specific sites within a protein in response to various stimuli. This is particularly valuable for studying the activity of kinases and phosphatases.

Visualization of Workflows and Pathways

Experimental Workflow for Quantitative Peptide Analysis

The following diagram illustrates the general workflow for using a ¹⁵N-labeled synthetic peptide as an internal standard for quantitative analysis.

Caption: Workflow for quantitative peptide analysis using a ¹⁵N-labeled internal standard.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade, is a key signaling pathway that regulates cell proliferation, differentiation, and survival. This pathway involves a series of serine/threonine kinases that sequentially phosphorylate and activate each other.

Caption: Simplified diagram of the MAPK/ERK signaling cascade.

Conclusion

¹⁵N labeled Fmoc-serine is a versatile and powerful tool for modern peptide research. Its application in solid-phase peptide synthesis enables the production of high-quality internal standards for accurate and precise quantification of peptides and their post-translational modifications by mass spectrometry. Furthermore, the ability to incorporate ¹⁵N-labeled phosphoserine provides a means to investigate the intricate details of cellular signaling pathways. The methodologies and applications described in this guide highlight the significant contribution of stable isotope labeling to advancing our understanding of complex biological systems and facilitating the development of novel therapeutics.

References

The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Fmoc-Ser(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the precise assembly of amino acids into a predetermined sequence is paramount. The trifunctional nature of amino acids like serine, with its reactive hydroxyl side chain, presents a significant challenge. Unprotected, this hydroxyl group can engage in undesirable side reactions, leading to impurities and compromising the integrity of the final peptide. This technical guide provides an in-depth exploration of the pivotal role of the tert-butyl (tBu) protecting group in Fmoc-Ser(tBu)-OH, a cornerstone reagent in modern peptide chemistry.

The Principle of Orthogonality: The Fmoc/tBu Strategy

The success of Fmoc-based SPPS hinges on the principle of orthogonal protection. This strategy employs protecting groups for the α-amino group and the amino acid side chains that are removable under distinct, non-interfering conditions. The most widely adopted orthogonal combination is the Fmoc/tBu pairing.[1]

-

Nα-Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group of the amino acid. It is stable under acidic and neutral conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1]

-

Side-Chain tBu Protection: The tert-butyl group is employed to protect the reactive side chains of several amino acids, including the hydroxyl group of serine. The tBu group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids, most commonly trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1]

This orthogonality ensures that the peptide chain can be elongated in a controlled, stepwise manner without premature deprotection of the side chains.

Diagram 1: Orthogonal Protection Strategy in Fmoc-SPPS

Caption: Orthogonal deprotection of Fmoc and tBu groups in SPPS.

The Role of the Tert-Butyl Group in Preventing Side Reactions

The primary function of the tert-butyl group on the serine side chain is to prevent its nucleophilic hydroxyl group from participating in unwanted side reactions during peptide synthesis.

Prevention of O-Acylation

During the activation of the incoming Fmoc-amino acid's carboxyl group for coupling, the unprotected hydroxyl group of a serine residue in the growing peptide chain can be acylated. This leads to the formation of ester linkages and the growth of branched peptides, which are difficult to separate from the desired product. The steric hindrance provided by the bulky tert-butyl group effectively prevents this O-acylation.

Mitigation of Racemization

While racemization primarily occurs at the α-carbon of the activated amino acid, the conditions used during coupling can influence its extent. For Fmoc-Ser(tBu)-OH, the choice of base is critical. The use of diisopropylethylamine (DIPEA) has been shown to induce racemization.[2] The use of a less hindered base like collidine is recommended to minimize this side reaction.[2]

| Coupling Reagent/Base | Extent of Epimerization (Fmoc-Ser(tBu)-OH) | Reference |

| HBTU/DIPEA | Significant | [2] |

| HATU/DIPEA | Significant | [3] |

| PyBOP/DIPEA | Significant | [3] |

| DCC/HOBt | Low | [2] |

| TBTU/Collidine | Low | [2] |

Note: The extent of epimerization is qualitative and depends on the specific reaction conditions.

Prevention of O-Sulfonation

During the final TFA-mediated cleavage and deprotection, a side reaction known as O-sulfonation can occur, particularly in peptides containing both serine and arginine residues protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[4] In the absence of suitable scavengers, this can lead to the formation of O-sulfo-serine containing peptides in high yields.[4] While the tBu group is removed during this step, its presence throughout the synthesis prevents other potential modifications to the hydroxyl group.

Experimental Protocols

Coupling of Fmoc-Ser(tBu)-OH

This protocol describes a standard manual coupling procedure for Fmoc-Ser(tBu)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

DIPEA (6 equivalents)

-

DMF (N,N-dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine solution (20% in DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

-

Activation of Fmoc-Ser(tBu)-OH: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.

Diagram 2: Experimental Workflow for Fmoc-Ser(tBu)-OH Coupling

Caption: Step-by-step workflow for the coupling of Fmoc-Ser(tBu)-OH in SPPS.

Cleavage and Tert-Butyl Deprotection

This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl protecting group from the serine side chain.

Materials:

-

Peptide-resin

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Water (deionized)

-

Cold diethyl ether

Cleavage Cocktail (Reagent K - for peptides with sensitive residues):

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Standard Cleavage Cocktail (for most peptides):

-

TFA: 95%

-

TIS: 2.5%

-

Water: 2.5%

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The t-butyl group is cleaved, forming a stable tert-butyl cation.

-

Scavenging: Scavengers such as TIS and water react with the tert-butyl cations and other reactive species generated during cleavage, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[5]

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Mechanism of Tert-Butyl Deprotection

The cleavage of the tert-butyl ether from the serine side chain proceeds via an acid-catalyzed SN1-type mechanism.

Diagram 3: Mechanism of Tert-Butyl Deprotection

Caption: Acid-catalyzed SN1 mechanism for tert-butyl ether cleavage.

Conclusion

The tert-butyl protecting group in Fmoc-Ser(tBu)-OH is an indispensable tool in solid-phase peptide synthesis. Its stability to the basic conditions required for Fmoc removal and its clean, acid-labile cleavage make it an ideal choice for the orthogonal protection of the serine hydroxyl group. By effectively preventing side reactions such as O-acylation and contributing to the mitigation of other undesirable modifications, the use of Fmoc-Ser(tBu)-OH ensures the synthesis of high-purity peptides, a critical requirement for research, therapeutic, and diagnostic applications. A thorough understanding of its role and the optimization of coupling and cleavage protocols are essential for any scientist working in the field of peptide chemistry.

References

- 1. tert-Butyl Esters [organic-chemistry.org]

- 2. chempep.com [chempep.com]

- 3. drivehq.com [drivehq.com]

- 4. researchgate.net [researchgate.net]

- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotopically Labeled Amino Acids for NMR Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of isotopically labeled amino acids in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure, dynamics, and interactions. It is designed to be a valuable resource for researchers in structural biology, drug discovery, and related fields.

Introduction to Isotopic Labeling for NMR

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of proteins at atomic resolution. However, the low natural abundance of NMR-active isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) limits the sensitivity and resolution of NMR experiments on unlabeled proteins, especially for those larger than 10 kDa.[1][2] Isotopic labeling, the process of replacing naturally occurring isotopes with their NMR-active counterparts, is therefore essential for a wide range of biomolecular NMR applications.[3][4]

The most commonly used stable isotopes in protein NMR are:

-

¹⁵N: With a natural abundance of only 0.37%, enriching proteins with ¹⁵N is crucial for a vast array of experiments, most notably the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which provides a unique signal for each amino acid residue (excluding proline) and is often used as a fingerprint of the protein's folded state.[5][]

-

¹³C: With a natural abundance of 1.1%, ¹³C labeling is vital for experiments that probe the protein backbone and side chains, enabling sequential resonance assignment and the determination of three-dimensional structures.[1][]

-

²H (Deuterium): Deuterium labeling is primarily used for studying large proteins (>25 kDa). By replacing protons with deuterium, dipolar relaxation pathways are significantly reduced, leading to sharper NMR signals and improved spectral quality.[3][7][8]

Methods for Producing Isotopically Labeled Amino Acids and Proteins

There are three primary methods for producing isotopically labeled proteins for NMR studies: biosynthetic (in vivo) expression, chemical synthesis, and cell-free protein synthesis.

-

Biosynthetic (In Vivo) Expression: This is the most common and cost-effective method, typically utilizing Escherichia coli as an expression host.[9][10] The bacteria are grown in a minimal medium where the sole nitrogen and carbon sources are ¹⁵N-labeled ammonium salts (e.g., ¹⁵NH₄Cl) and ¹³C-labeled glucose, respectively.[4][10] This leads to the uniform incorporation of the isotopes into all amino acids and, subsequently, the expressed protein.

-

Chemical Synthesis: While less common for entire proteins due to its high cost and technical challenges, solid-phase peptide synthesis allows for the site-specific incorporation of isotopically labeled amino acids. This method is particularly useful for studying specific regions of a protein or for incorporating non-natural amino acids.

-

Cell-Free Protein Synthesis: This in vitro method uses cell extracts containing the necessary machinery for transcription and translation to produce proteins.[11][12][13][14] A key advantage of cell-free synthesis is the ability to incorporate labeled amino acids selectively with minimal isotopic scrambling, which can be an issue in E. coli expression systems.[12][14] This method is also well-suited for producing toxic proteins that are difficult to express in vivo.[15]

Isotopic Labeling Strategies

The choice of labeling strategy depends on the size of the protein and the specific information being sought.

-

Uniform Labeling: In this approach, the protein is uniformly enriched with ¹⁵N and/or ¹³C.[10] This is the standard method for structural studies of small to medium-sized proteins (up to ~25 kDa).

-

Selective Labeling: This strategy involves the incorporation of a specific type of labeled amino acid into an otherwise unlabeled protein. This simplifies complex spectra and is useful for resonance assignment and for studying specific residues. However, metabolic scrambling, where one amino acid is converted into another by the host cell's enzymes, can lead to the unintended labeling of other residues.[16][17]

-

Reverse Labeling: In this method, a protein is expressed in a fully labeled medium that is supplemented with one or more unlabeled amino acids. This results in "unlabeling" of specific residues, which can also aid in spectral simplification and assignment.

-

Deuteration: For larger proteins, uniform deuteration in combination with ¹³C and ¹⁵N labeling is often necessary to overcome the challenges of rapid signal decay.[7][8]

-

Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy): This is a powerful technique for studying very large proteins and protein complexes. It involves the specific labeling of methyl groups of isoleucine, leucine, and valine in a highly deuterated protein. This approach provides high-resolution spectra for macromolecules that would otherwise be intractable by NMR.[2][9]

Quantitative Data on Isotopic Labeling

The efficiency of isotopic incorporation and the final yield of the labeled protein are critical factors for the success of NMR studies. The following tables summarize typical quantitative data.

| Labeling Scheme | Typical Protein Yield (in E. coli) | Typical Isotopic Enrichment |

| ¹⁵N | 10 - 100 mg/L | > 98% |

| ¹³C/¹⁵N | 5 - 50 mg/L | > 98% for ¹⁵N, >97% for ¹³C |

| ²H/¹³C/¹⁵N | 1 - 20 mg/L | > 95% for ¹⁵N, >95% for ¹³C, 70-95% for ²H |

| Cell-Free | ~1 mg/mL of reaction | > 90% |

Note: Protein yields are highly dependent on the specific protein being expressed and the optimization of expression conditions.

| Amino Acid (Selectively Labeled) | Typical ¹³C Labeling Efficiency in E. coli |

| Leucine, Isoleucine | > 80% |

| Tyrosine, Phenylalanine | ~60% |

| Threonine | ~50% |

| Valine | ~40% |

| Alanine | 30-40% |

Data adapted from[16].

Experimental Protocols

This section provides detailed methodologies for key experiments involving isotopically labeled proteins.

Expression and Purification of a Uniformly ¹⁵N-Labeled Protein in E. coli

This protocol is a general guideline for producing a ¹⁵N-labeled protein using a T7-based expression system in E. coli BL21(DE3) cells.

Materials:

-

E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

-

Luria-Bertani (LB) agar plates with the appropriate antibiotic.

-

M9 minimal medium starter culture (50 mL).

-

M9 minimal medium expression culture (1 L).

-

¹⁵NH₄Cl (1 g/L).

-

Glucose (4 g/L).

-

Appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O).

Procedure:

-

Starter Culture: Inoculate a single colony from the LB agar plate into 50 mL of M9 minimal medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of M9 minimal medium containing 1 g/L ¹⁵NH₄Cl, 4 g/L glucose, and the appropriate antibiotic with the overnight starter culture.

-

Cell Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Protein Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 16-20 hours.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification: Apply the supernatant to a Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.

-

Buffer Exchange: Exchange the purified protein into the NMR buffer using dialysis or a desalting column.

-

Concentration: Concentrate the protein to the desired concentration (typically 0.1-1 mM) for NMR experiments.[18]

¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N HSQC is a fundamental 2D NMR experiment that provides a fingerprint of a protein.

Sample Preparation:

-

The protein sample should be in a suitable NMR buffer at a concentration of 0.1-1 mM.[18]

-

The sample volume is typically 500-600 µL in a standard 5 mm NMR tube.[19]

NMR Spectrometer Setup (Example for a 600 MHz Spectrometer):

-

Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence with gradients for coherence selection and water suppression (e.g., hsqcetf3gpsi on a Bruker spectrometer).

-

¹H Spectral Width: 12-16 ppm, centered around the water resonance (~4.7 ppm).

-

¹⁵N Spectral Width: 30-40 ppm, centered around 118-120 ppm.

-

Acquisition Time (¹H): 80-120 ms.

-

Acquisition Time (¹⁵N): 40-60 ms.

-

Number of Scans: 8-32 per increment, depending on the sample concentration.

-

Temperature: 298 K (25°C).

Data Processing:

The raw data is Fourier transformed, phased, and baseline corrected to generate the final 2D spectrum.

Chemical Shift Perturbation (CSP) Mapping

CSP mapping is used to identify the binding site of a ligand on a protein.

Procedure:

-

Acquire Reference Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the absence of the ligand.

-

Titration: Add increasing amounts of the unlabeled ligand to the protein sample and record a ¹H-¹⁵N HSQC spectrum at each titration point.

-

Data Analysis: Overlay the spectra and track the changes in the chemical shifts of the amide peaks.

-

Calculate Chemical Shift Perturbations: The magnitude of the chemical shift change for each residue is calculated using the following formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).[20]

-

Mapping: The residues with significant chemical shift perturbations are mapped onto the three-dimensional structure of the protein to identify the binding interface.[20]

Visualizations of Workflows and Pathways

Workflow for Production of an Isotopically Labeled Protein for NMR

Caption: Workflow for producing an isotopically labeled protein for NMR studies.

Structure-Activity Relationship (SAR) by NMR Workflow

Caption: Workflow for Structure-Activity Relationship (SAR) by NMR.

Chemical Shift Perturbation (CSP) Experiment Workflow

Caption: Workflow for a Chemical Shift Perturbation (CSP) experiment.

Troubleshooting Common Issues

-

Low Protein Yield:

-

Optimize codon usage for the E. coli expression host.

-

Vary the induction temperature and IPTG concentration.[3]

-

Test different E. coli strains (e.g., BL21(DE3) pLysS, Rosetta).[10]

-

Supplement minimal media with commercially available labeled algal lysates to boost growth.[21]

-

Increase the buffering capacity of the minimal media to prevent pH drop during cell growth.[3]

-

-

Low Isotopic Incorporation:

-

Ensure that the minimal medium is properly prepared and that there are no contaminating unlabeled nitrogen or carbon sources.

-

Start with a small pre-culture in labeled minimal medium to adapt the cells before scaling up.

-

-

Protein Aggregation/Precipitation:

-

Screen different buffer conditions (pH, salt concentration, additives) to improve protein solubility and stability.[22]

-

Perform NMR experiments at a lower temperature.

-

-

Isotopic Scrambling:

Conclusion

Isotopically labeled amino acids are indispensable tools for modern biomolecular NMR spectroscopy. The ability to selectively introduce NMR-active isotopes into proteins has revolutionized the study of their structure, dynamics, and interactions, providing invaluable insights for basic research and drug discovery. By carefully selecting the appropriate labeling strategy and optimizing experimental protocols, researchers can harness the full power of NMR to address a wide range of biological questions.

References

- 1. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Increasing the buffering capacity of minimal media leads to higher protein yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Counterintuitive method improves yields of isotopically labelled proteins expressed in flask-cultured Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protein-nmr.org.uk [protein-nmr.org.uk]

- 7. protein-nmr.org.uk [protein-nmr.org.uk]

- 8. High-level 2H/13C/15N labeling of proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 10. dbt.univr.it [dbt.univr.it]

- 11. Cell-Free Protein Synthesis for Analysis by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell-Free Protein Production for NMR Studies | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell-free protein synthesis for analysis by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Affordable uniform isotope labeling with (2)H, (13)C and (15)N in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nmr-bio.com [nmr-bio.com]

- 19. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 20. protein-nmr.org.uk [protein-nmr.org.uk]

- 21. Utilizing ISOGRO® Supplementation of M9 Minimal Media to Enhance Recombinant Protein Expression [sigmaaldrich.com]

- 22. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

A Technical Guide to Fmoc-Ser(tBu)-OH-15N: Suppliers, Purity, and Application Workflow

For researchers, scientists, and professionals in drug development, the quality and sourcing of isotopically labeled amino acids are critical for the successful synthesis of peptides and subsequent analytical studies. This guide provides an in-depth overview of Fmoc-Ser(tBu)-OH-15N, a key building block in solid-phase peptide synthesis (SPPS), focusing on its suppliers, purity specifications, and a typical experimental workflow.

Supplier and Purity Data

The availability and purity of this compound and its non-labeled counterpart are crucial for experimental reproducibility. The following table summarizes the specifications from various suppliers.

| Supplier | Compound | Purity Specification | Analytical Method |

| Sigma-Aldrich (MilliporeSigma) | This compound | Isotopic Purity: 98 atom % 15N | Not specified |

| MedChemExpress | This compound | Not specified | Not specified |

| CEM Corporation | Fmoc-Ser(tBu)-OH | HPLC Purity ≥ 99.0%, Enantiomeric Purity ≥ 99.8%[1] | HPLC |

| Tokyo Chemical Industry (TCI) | Fmoc-D-Ser(tBu)-OH | >98.0% | HPLC, Neutralization titration |

Experimental Protocols

While detailed experimental protocols for the analysis of this compound are not explicitly provided by all suppliers, the primary methods for assessing the purity of Fmoc-amino acids are High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric purity. Isotopic enrichment is typically determined using mass spectrometry.

A general protocol for assessing the purity of an Fmoc-amino acid like Fmoc-Ser(tBu)-OH by RP-HPLC would involve:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

-

Chromatographic System: Utilize a C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly used.

-

Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).

-

Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Application Workflow in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a 15N-labeled serine residue at a specific position within a peptide sequence. The tert-butyl (tBu) group protects the side-chain hydroxyl group of serine, and the fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group.

Below is a diagram illustrating the logical workflow of incorporating this compound into a growing peptide chain during SPPS.

This workflow highlights the key stages of incorporating the 15N-labeled serine into a peptide. The cycle begins with the deprotection of the Fmoc group from the resin-bound peptide, followed by the coupling of this compound. After the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, yielding the final 15N-labeled peptide, which is then purified and analyzed.

References

Solubility of Fmoc-protected amino acids

An In-Depth Technical Guide to the Solubility of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The solubility of Fmoc-protected amino acids in the solvents used for coupling reactions is a critical parameter that directly impacts synthesis efficiency, purity, and yield. Poor solubility can lead to incomplete coupling reactions, sequence deletions, and aggregation of the growing peptide chain, particularly in hydrophobic sequences.[1] This guide provides a comprehensive overview of the solubility of commonly used Fmoc-amino acids, details experimental protocols for solubility determination, and illustrates the workflow of SPPS.

Factors Influencing Solubility

The solubility of an Fmoc-protected amino acid is a complex interplay of several factors:

-

Amino Acid Side Chain: The physicochemical properties of the amino acid side chain (e.g., hydrophobicity, polarity, size) are a primary determinant of solubility. For instance, Fmoc-amino acids with bulky, hydrophobic side chains like isoleucine and tryptophan can exhibit lower solubility compared to those with smaller or more polar side chains.[2]

-

Solvent System: The choice of solvent is critical. The most common solvents in Fmoc-SPPS are polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[3] While DMF and NMP are excellent solubilizing agents for most Fmoc-amino acids, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) are also being explored.[4]

-

Temperature: Solubility is generally temperature-dependent. In some cases, gentle heating can improve the solubility of Fmoc-amino acids.

-

Purity of Reagents: The purity of both the Fmoc-amino acid and the solvent can affect solubility. Impurities can sometimes act as crystallization nuclei, reducing apparent solubility.

Quantitative Solubility Data

The following table summarizes available quantitative and qualitative solubility data for various Fmoc-protected amino acids in common solvents. It is important to note that obtaining a comprehensive, standardized dataset is challenging, and solubility can be influenced by the specific experimental conditions.

| Fmoc-Amino Acid | Solvent | Solubility | Source(s) |

| Fmoc-Ala-OH | DMSO | 50 mg/mL (~160.60 mM) | [5] |

| Water | Soluble | [6] | |

| Fmoc-Arg(Pbf)-OH | DMSO | 100 mg/mL (~154.14 mM) | [7] |

| DMF | Soluble | [8][9] | |

| NBP | Solutions of 0.2 M prepared | [10] | |

| Fmoc-Gly-OH | DMSO | ≥29.7 mg/mL | |

| Ethanol | ≥25 mg/mL (with sonication) | ||

| Water | Insoluble | ||

| Fmoc-Ile-OH | DMSO | 100 mg/mL (~282.96 mM) | [11] |

| Fmoc-Lys(Boc)-OH | DMSO | ≥ 100.8 mg/mL | [12] |

| Ethanol | ≥ 51 mg/mL | [12] | |

| Water | ≥ 4.69 mg/mL | [12] | |

| DMF | Soluble at high concentrations | [4] | |

| Fmoc-N-Me-Ala-OH | DMSO | 100 mg/mL (~307.35 mM) | [13] |

| Fmoc-Trp(Boc)-OH | DMSO | 100 mg/mL (~189.90 mM) | [12] |

| DMF | Soluble | [14][15] | |

| Chloroform | Soluble | [14][15] | |

| Dichloromethane | Soluble | [14][15] | |

| Ethyl Acetate | Soluble | [14][15] | |

| Various Fmoc-AA | PolarClean | >0.4 M (most >0.9 M) | [16] |

| Various Fmoc-AA | 2-MeTHF | Generally good at 0.2 M |

Experimental Protocols for Solubility Determination

Accurate determination of Fmoc-amino acid solubility is crucial for optimizing SPPS protocols. Below are detailed methodologies for key experiments.

Protocol for Solubility Determination by UV-Vis Spectrophotometry

This method is based on creating a saturated solution of the Fmoc-amino acid, followed by cleavage of the Fmoc group and quantification of the resulting dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

Materials:

-

Fmoc-amino acid of interest

-

Solvent of interest (e.g., DMF, NMP)

-

20% (v/v) Piperidine in DMF

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the Fmoc-amino acid to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

-

Sample Preparation for UV-Vis Analysis:

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the aliquot with a known volume of the solvent to bring the concentration into the linear range of the spectrophotometer.

-

To a known volume of the diluted solution, add a solution of 20% piperidine in DMF to cleave the Fmoc group. The final concentration of piperidine should be sufficient for complete cleavage.

-

-

UV-Vis Measurement:

-

Allow the cleavage reaction to proceed for at least 30 minutes.[1]

-

Measure the absorbance of the solution at approximately 301 nm using the solvent and piperidine mixture as a blank.[17]

-

The concentration of the Fmoc-piperidine adduct is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (approximately 7800 M⁻¹cm⁻¹ at 301 nm in DMF), b is the path length (1 cm), and c is the concentration.[18]

-

-

Calculation of Solubility:

-

From the calculated concentration of the Fmoc-piperidine adduct and the dilution factors, determine the concentration of the Fmoc-amino acid in the original saturated solution. This value represents the solubility.

-

Protocol for Solubility Determination by HPLC

High-Performance Liquid Chromatography (HPLC) offers a more direct and sensitive method for determining solubility.

Materials:

-

Fmoc-amino acid of interest

-

Solvent of interest (e.g., DMF, NMP)

-

HPLC system with a UV detector

-

Appropriate reversed-phase HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the UV-Vis method to prepare a saturated solution and separate the supernatant.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of the Fmoc-amino acid of known concentrations in the solvent of interest.

-

-

HPLC Analysis:

-

Filter the supernatant from the saturated solution and the calibration standards through a 0.22 µm syringe filter.

-

Inject the standards and the sample onto the HPLC system.

-

Develop a suitable gradient elution method to separate the Fmoc-amino acid from any impurities.

-

Monitor the elution using a UV detector at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area of the Fmoc-amino acid against the concentration for the standard solutions.

-

Determine the concentration of the Fmoc-amino acid in the saturated solution by interpolating its peak area on the calibration curve. This concentration is the solubility.

-

Visualization of Key Workflows

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a typical Fmoc-based SPPS cycle.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Workflow for Solvent Selection

This diagram outlines a logical process for selecting an appropriate solvent for a given Fmoc-amino acid.

Caption: A decision-making workflow for solvent selection in SPPS.

Conclusion

The solubility of Fmoc-protected amino acids is a critical, multi-faceted parameter in the successful execution of solid-phase peptide synthesis. While DMF and NMP remain the workhorse solvents due to their excellent solvating properties for a broad range of Fmoc-amino acids, challenges with hydrophobic and aggregation-prone sequences necessitate a thorough understanding of solubility limits. The experimental protocols detailed herein provide robust methods for researchers to determine solubility in their specific systems, enabling informed solvent selection and optimization of synthesis protocols. As the field moves towards greener and more sustainable chemistry, a continued investigation into the solubility of Fmoc-amino acids in novel solvent systems will be essential for the future of peptide-based drug development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Fmoc-Trp(Boc)-OH | 143824-78-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc-L-Arg(Pbf)-OH | 154445-77-9 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 15. omizzur.com [omizzur.com]

- 16. researchgate.net [researchgate.net]

- 17. biotage.com [biotage.com]

- 18. rsc.org [rsc.org]

A Technical Guide to the Self-Assembly Properties of Fmoc-Serine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly properties of N-fluorenylmethoxycarbonyl (Fmoc)-serine derivatives. These molecules are of significant interest in the fields of biomaterials, drug delivery, and tissue engineering due to their ability to form well-defined nanostructures, such as nanofibers, which can subsequently entangle to create self-supporting hydrogels. The presence of the hydroxyl group on the serine residue offers unique opportunities for functionalization and influences the material properties of the resulting hydrogels.

Core Principles of Self-Assembly

The self-assembly of Fmoc-serine derivatives is primarily driven by a combination of non-covalent interactions. The bulky, aromatic Fmoc group is the key driver for self-assembly through π-π stacking interactions.[1] Additionally, hydrogen bonding between the peptide backbones and van der Waals interactions contribute to the stability of the assembled nanostructures.[2] The serine hydroxyl group can also participate in hydrogen bonding, further influencing the packing of the molecules and the properties of the resulting hydrogel.[3]

Protecting the serine hydroxyl group, for instance with a tert-butyl (tBu) group, can significantly alter the self-assembly process and the resulting morphology.[4] These derivatives often exhibit different aggregation behaviors in response to environmental triggers such as pH, temperature, and solvent composition.[4][5]

Self-assembly of Fmoc-serine into a hydrogel.

Quantitative Data on Self-Assembly and Material Properties

The following tables summarize key quantitative data for Fmoc-serine derivatives and related Fmoc-amino acids. This data is essential for designing experiments and understanding the behavior of these materials.

| Derivative | Critical Gelation Concentration (CGC) | Method | Reference |

| Di-Fmoc-L-lysine | ~0.8 mg/mL (~1.35 mM) | Visual observation (vial inversion) | [6] |

| Fmoc-FF | 0.5% w/v | Vial inversion assay | [7] |

| Fmoc-Trp-OH | 0.25% w/v | Vial inversion assay | [8] |

| Hydrogel System | Storage Modulus (G') | Loss Modulus (G'') | Frequency/Strain | Reference |

| Fmoc-K3 (2.0 wt%) | 2526 Pa | - | 1 Hz, 0.1% strain | [9] |

| Fmoc-FF/S | 1-20 kPa | - | Oscillatory rheology | [10] |

| Fmoc-FF (0.5 wt%) | ~46 Pa | - | Low shear frequencies | [7] |

| HEMA-DMAEMA | 1.92 - 2.5 MPa | - | High-compression oscillatory loading | [11] |

| Derivative/System | Spectroscopic Feature | Wavelength/Wavenumber | Technique | Reference |

| Fmoc-K derivatives | π–π* transition of fluorenyl group | 250-310 nm | Circular Dichroism | [2] |

| Fmoc-K3 | Coupling of fluorenyl chromophores | ~305 nm | Circular Dichroism | [2] |

| Fmoc-FFK/Fmoc-FF | Antiparallel β-sheet | 238 nm (positive peak) | Circular Dichroism | [12] |

| Fmoc-FF | Antiparallel β-sheet | 1630 cm⁻¹ and 1685 cm⁻¹ | FTIR | [13] |

| Fmoc-K(Fmoc) hydrogel | Monomeric form | 313 nm | Fluorescence | [14] |

| Fmoc-K(Fmoc) hydrogel | Aggregated form | 328 nm (red-shifted) | Fluorescence | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, hydrogel preparation, and characterization of Fmoc-serine derivatives.

Synthesis of Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH)

This protocol describes a common method for the synthesis of Fmoc-Ser(tBu)-OH, a protected derivative often used in solid-phase peptide synthesis.[2][15][16]

Materials:

-

L-serine

-

Anhydrous methanol

-

Thionyl chloride

-

Methylene dichloride

-

p-Toluenesulfonic acid

-

Isobutylene

-

Sodium hydroxide solution

-

Fluorenylmethyloxycarbonyl N-succinimidyl carbonate (Fmoc-OSu) or Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Acetonitrile

Procedure:

-

Esterification: Dissolve L-serine in anhydrous methanol at 0°C. Slowly add thionyl chloride and stir the reaction at room temperature for 15-36 hours. Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride.[15]

-

Tert-butylation: In a suitable solvent like methylene dichloride, dissolve the L-serine methyl ester hydrochloride and p-toluenesulfonic acid. Cool the mixture and bubble isobutylene gas through the solution. Allow the reaction to proceed for 48-96 hours.[15]

-

Saponification: Dissolve the resulting O-tert-butyl-L-serine methyl ester tosylate in methanol or acetone and add sodium hydroxide solution at 5-35°C. The reaction is typically complete within 1-5 hours, yielding O-tert-butyl-L-serine.[2]

-

Fmoc Protection: Dissolve the O-tert-butyl-L-serine in a suitable solvent system (e.g., aqueous acetonitrile). Add Fmoc-OSu or Fmoc-Cl and stir at room temperature for 2-5 hours. Acidify the solution to precipitate the product, Fmoc-Ser(tBu)-OH.[2]

Hydrogel Preparation

Fmoc-serine derivative hydrogels can be prepared using several methods, most commonly via a pH switch or a solvent switch.

pH Switch Method:

-

Dissolve the Fmoc-serine derivative in an aqueous solution at a high pH (e.g., by adding NaOH) to deprotonate the carboxylic acid, leading to a clear solution.[9]

-

Trigger gelation by lowering the pH. This can be done rapidly by adding an acid like HCl, or slowly and more homogeneously by using glucono-δ-lactone (GdL), which hydrolyzes to gluconic acid.[9][17]

-

Allow the solution to stand undisturbed until a self-supporting hydrogel is formed. The gelation time can vary from minutes to hours depending on the concentration and final pH.[9]

Solvent Switch Method:

-

Dissolve the Fmoc-serine derivative in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[4][16]

-

Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the peptide solution. The change in solvent polarity induces the self-assembly of the molecules.[16]

-

The mixture is typically left to stand at room temperature for a period to allow for the formation of a stable hydrogel network.[16]

Hydrogel preparation workflows.

Characterization Techniques

Rheological measurements are crucial for quantifying the mechanical properties of the hydrogels.[18][19]

-

Sample Preparation: Prepare the hydrogel directly on the rheometer plate or carefully transfer a pre-formed gel onto the plate.

-

Geometry: Use a parallel plate or cone-and-plate geometry. Cross-hatched geometries can help prevent slippage.[18]

-

Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage (G') and loss (G'') moduli are independent of the applied strain.

-

Frequency Sweep: Within the LVER, perform a frequency sweep to characterize the viscoelastic properties of the hydrogel. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.

-

Time Sweep: To monitor the gelation kinetics, perform a time sweep at a constant strain and frequency, observing the evolution of G' and G'' over time. The gel point is often defined as the crossover point where G' = G''.[19]

Electron microscopy is used to visualize the nanofibrous structure of the self-assembled hydrogels.

Transmission Electron Microscopy (TEM):

-

Sample Preparation: Place a small volume of the peptide solution or a very dilute hydrogel onto a TEM grid (e.g., carbon-coated copper grid).

-

Staining (Optional): For negative staining, apply a drop of a heavy metal salt solution (e.g., uranyl acetate or phosphotungstic acid) to the grid and then blot off the excess.

-

Drying: Allow the grid to air-dry completely before imaging.

-

Imaging: Observe the sample under the TEM to visualize the nanofibers.

Scanning Electron Microscopy (SEM):

-

Sample Preparation: Freeze-dry the hydrogel to remove water while preserving the three-dimensional network structure.[20][21]

-

Mounting: Mount the dried hydrogel onto an SEM stub using conductive adhesive tape or carbon paint.

-

Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.[21]

-

Imaging: Image the sample in the SEM to observe the porous, fibrous network of the hydrogel.[8]

Spectroscopic techniques provide insights into the molecular interactions driving self-assembly.

-

Circular Dichroism (CD) Spectroscopy: Used to investigate the secondary structure and chiral arrangement of the self-assembling molecules.[5][22] Characteristic signals for β-sheet structures are often observed. The region above 250 nm can provide information on the chiral arrangement of the Fmoc groups.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on the secondary structure of the peptide backbone.[12][23] The amide I region (1600-1700 cm⁻¹) is particularly informative, with peaks around 1630 cm⁻¹ and 1685 cm⁻¹ suggesting the presence of antiparallel β-sheets.[13][24]

-

Fluorescence Spectroscopy: The intrinsic fluorescence of the Fmoc group can be used to monitor the self-assembly process.[14][16] A red shift in the emission maximum is often observed upon aggregation, indicating changes in the local environment of the fluorenyl moiety.[14]

Applications in Drug Delivery and Cell Culture

Fmoc-serine hydrogels are promising materials for biomedical applications due to their biocompatibility and tunable properties.

Drug Delivery

The nanofibrous network of the hydrogel can encapsulate therapeutic molecules, such as the anticancer drug doxorubicin, and provide sustained release.[1][25][26][27] The release kinetics are influenced by the interactions between the drug and the peptide fibers, as well as the degradation rate of the hydrogel.[26]

A generic drug-induced signaling pathway.

3D Cell Culture

The hydrated, nanofibrous environment of Fmoc-serine hydrogels mimics the native extracellular matrix, making them excellent scaffolds for three-dimensional cell culture.[3][28] The mechanical properties of the hydrogel can be tuned to match those of specific tissues, influencing cell behavior such as adhesion, proliferation, and differentiation.[10] The inclusion of serine provides a hydrophilic and potentially biofunctionalizable component to the scaffold.[3]

References

- 1. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Macrochirality of Self-Assembled and Co-assembled Supramolecular Structures of a Pair of Enantiomeric Peptides [frontiersin.org]

- 6. Molecular Insights into Gelation of Di-Fmoc-l-Lysine in Organic Solvent–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Ultrashort Cationic Peptide Fmoc-FFK as Hydrogel Building Block for Potential Biomedical Applications [mdpi.com]

- 13. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]

- 16. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tainstruments.com [tainstruments.com]

- 19. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. site.unibo.it [site.unibo.it]

- 21. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug-Peptide Fiber Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Peptide-based hydrogels and nanogels for delivery of doxorubicin [iris.unina.it]

- 28. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Ser(tBu)-OH-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing ¹⁵N-labeled serine, utilizing the Fmoc-Ser(tBu)-OH-¹⁵N amino acid derivative. The tert-butyl (tBu) protecting group on the serine side chain prevents unwanted side reactions during synthesis. The use of ¹⁵N-labeled amino acids is crucial for quantitative proteomics and for structural studies of peptides and proteins by NMR spectroscopy. The chemical reactivity of Fmoc-Ser(tBu)-OH-¹⁵N is identical to its unlabeled counterpart, thus the following protocol is applicable to both.

Overview of the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy

The Fmoc/tBu strategy is a widely used method in solid-phase peptide synthesis.[1] It involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group of the amino acids and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains.[2] The synthesis is carried out on an insoluble polymeric support, or resin, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[2] The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus.[1] Each cycle of amino acid addition consists of two main steps: the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain (deprotection) and the formation of a peptide bond with the next Fmoc-protected amino acid (coupling).[2] After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[3]

Data Presentation: Reagents and Reaction Conditions

The following tables summarize the key reagents, their typical molar excess, and reaction times for the successful incorporation of Fmoc-Ser(tBu)-OH-¹⁵N into a peptide sequence.

Table 1: Reagents for Fmoc-SPPS

| Reagent | Function | Typical Molar Excess (relative to resin capacity) |

| Fmoc-Ser(tBu)-OH-¹⁵N | ¹⁵N-labeled amino acid building block | 3 - 5 equivalents |

| Coupling Reagent (e.g., HBTU, HATU) | Activates the carboxylic acid for amide bond formation | 3 - 5 equivalents |

| Base (e.g., DIPEA, 2,4,6-Collidine) | Activates the amino acid and neutralizes the resin | 6 - 10 equivalents |

| Fmoc Deprotection Solution (e.g., 20% Piperidine in DMF) | Removes the Fmoc protecting group from the N-terminus | N/A |

| Solvents (e.g., DMF, DCM) | Swells the resin and dissolves reagents | N/A |

| Cleavage Cocktail (e.g., TFA/TIS/H₂O) | Cleaves the peptide from the resin and removes side-chain protecting groups | N/A |

| Scavengers (e.g., TIS, EDT, Phenol) | Trap reactive cationic species generated during cleavage | Varies with cocktail composition |

Table 2: Typical Reaction Parameters for Fmoc-Ser(tBu)-OH-¹⁵N Incorporation

| Step | Reagent/Condition | Typical Duration | Monitoring Method | Expected Efficiency |

| Resin Swelling | DMF or DCM | 30 - 60 minutes | Visual inspection | N/A |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5-10 minutes | UV-Vis spectroscopy of dibenzofulvene-piperidine adduct | > 99% |

| Coupling | Fmoc-Ser(tBu)-OH-¹⁵N, Coupling Reagent, Base | 30 - 120 minutes | Kaiser (Ninhydrin) Test | > 99% |